molecular formula C16H13BrN2O3 B3620205 (2E)-N-(2-bromo-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(2-bromo-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B3620205
M. Wt: 361.19 g/mol
InChI Key: PSJIQJPEYRDGSY-WEVVVXLNSA-N
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Description

“N-(2-bromo-4-methylphenyl)-3-(4-nitrophenyl)acrylamide” is a complex organic compound. It contains several functional groups, including an acrylamide group (-CONH2), a bromo group (-Br), a methyl group (-CH3), and a nitro group (-NO2). These groups are attached to phenyl rings, which are aromatic hydrocarbon structures .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The bromo, methyl, and nitro groups would all have different effects on the electronic structure of the molecule, potentially leading to interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the acrylamide group could participate in addition reactions, the bromo group could be involved in substitution reactions, and the nitro group could undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acrylamide and nitro could increase its solubility in polar solvents .

Mechanism of Action

Without specific context (such as a biological target or a chemical reaction), it’s difficult to predict the mechanism of action for this compound .

Future Directions

The study of complex organic compounds like “N-(2-bromo-4-methylphenyl)-3-(4-nitrophenyl)acrylamide” could lead to new insights in various fields, including organic chemistry, medicinal chemistry, and materials science .

Properties

IUPAC Name

(E)-N-(2-bromo-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-11-2-8-15(14(17)10-11)18-16(20)9-5-12-3-6-13(7-4-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJIQJPEYRDGSY-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-(2-bromo-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
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